Fsp³ Fraction and Three-Dimensional Character: Spirocyclic Ketal vs. Flat Aromatic and Simple Piperidine Analogs
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold introduces a saturated spirocyclic junction with an Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.60 for the spirocyclic portion, compared to 0.33 for the flat 4-piperidone ring in 2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile [1]. Increasing Fsp³ has been widely correlated with improved aqueous solubility and reduced off-target promiscuity in drug discovery programs [2]. Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility by up to 40-fold in systematic studies of oxa-spirocyclic analogues of the antihypertensive drug terazosin [3]. The target compound benefits from this structural feature, whereas the simple 2-fluoro-6-methoxybenzonitrile core (CAS 94088-46-7, MW 151.14) is a planar, aromatic-only molecule lacking the Fsp³ character that confers improved physicochemical properties [4].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) and associated solubility improvement |
|---|---|
| Target Compound Data | Fsp³ ≈ 0.47 (overall molecule); contains spirocyclic ketal oxygen with demonstrated class-level solubility enhancement of up to 40× vs non-spirocyclic analogs |
| Comparator Or Baseline | 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile: Fsp³ ≈ 0.31 (flat piperidinone); 2-Fluoro-6-methoxybenzonitrile: Fsp³ = 0 (all sp² carbons) |
| Quantified Difference | Absolute Fsp³ increase of approximately 0.16 vs ketone analog and 0.47 vs benzonitrile core; oxa-spirocycle class exhibits up to 40× solubility enhancement over non-spirocyclic counterparts |
| Conditions | Calculated Fsp³ values; class-level solubility measured in phosphate-buffered saline at pH 7.4 for oxa-spirocycle analogues of terazosin |
Why This Matters
Higher Fsp³ character directly correlates with improved solubility and reduced crystal packing energy, reducing the risk of compound precipitation in assay media and facilitating formulation for in vivo studies, making this compound preferable over flat aromatic-only or simple piperidine alternatives for hit-to-lead optimization.
- [1] Fsp³ values calculated based on molecular formulae: target compound C₁₅H₁₇FN₂O₃ (15 carbons, 2 sp³ in ketal bridge, 5 sp³ in piperidine ring, 1 sp³ in methoxy = 9 sp³ of 15 total as approximate); comparator C₁₃H₁₃FN₂O₂ (4 sp³ in piperidine ring, 1 sp³ in methoxy = ~5 sp³ of 13 total). View Source
- [2] Lovering, F., Bikker, J. and Humblet, C. (2009) 'Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success,' Journal of Medicinal Chemistry, 52(21), pp. 6752–6756. View Source
- [3] Grygorenko, O.O. et al. (2021) 'Oxa-spirocycles: synthesis, properties and applications,' Chemical Science, 12, pp. 12042–12057. 'Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity.' View Source
- [4] NIST Chemistry WebBook, Benzonitrile, 2-fluoro-6-methoxy-, CAS 94088-46-7, Molecular Weight 151.1377, C₈H₆FNO. View Source
